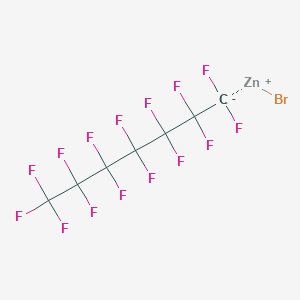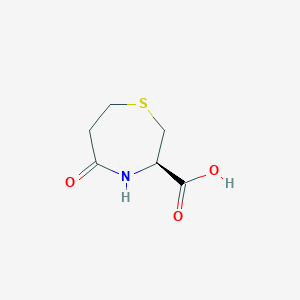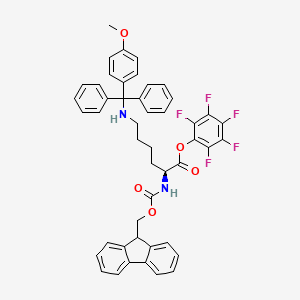
Fmoc-Lys(Mmt)-OPfp (Fmoc-L-Lys(Mmt)-OPfp)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Lys(Mmt)-OPfp (Fmoc-L-Lys(Mmt)-OPfp) is a derivative of lysine used in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino group and a 4-methoxytrityl (Mmt) protecting group at the epsilon-amino group of lysine. The pentafluorophenyl (OPfp) ester is used to activate the carboxyl group, facilitating peptide bond formation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Mmt)-OPfp involves several steps:
Protection of the epsilon-amino group: The epsilon-amino group of lysine is protected with the 4-methoxytrityl (Mmt) group using 4-methoxytrityl chloride in the presence of a base.
Protection of the alpha-amino group: The alpha-amino group is then protected with the fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc chloride.
Activation of the carboxyl group: The carboxyl group is activated by converting it to the pentafluorophenyl (OPfp) ester using pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for Fmoc-Lys(Mmt)-OPfp typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Lys(Mmt)-OPfp undergoes several types of reactions, including:
Substitution reactions: The Mmt group can be selectively removed using mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling reactions: The OPfp ester facilitates peptide bond formation with amino groups in the presence of a base.
Common Reagents and Conditions
Mmt group removal: 1% TFA in DCM or a mixture of DCM, trifluoroethanol (TFE), and acetic acid (AcOH) can be used to remove the Mmt group.
Peptide coupling: The OPfp ester reacts with amino groups in the presence of bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
Major Products
Deprotected lysine derivatives: Removal of the Mmt group yields Fmoc-Lys-OH.
Peptide products: Coupling reactions with the OPfp ester yield peptides with Fmoc-Lys(Mmt) residues.
Aplicaciones Científicas De Investigación
Fmoc-Lys(Mmt)-OPfp is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used in solid-phase peptide synthesis to create complex peptides and proteins.
Biology: It is employed in the synthesis of peptide-based probes and inhibitors for studying biological processes.
Medicine: It is used in the development of peptide-based therapeutics and vaccines.
Industry: It is utilized in the production of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of Fmoc-Lys(Mmt)-OPfp involves the selective protection and deprotection of amino groups, facilitating the synthesis of peptides. The Fmoc group protects the alpha-amino group during peptide synthesis and is removed using a base like piperidine. The Mmt group protects the epsilon-amino group and is removed using mild acidic conditions. The OPfp ester activates the carboxyl group, enabling peptide bond formation with amino groups.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys(Mtt)-OH: Similar to Fmoc-Lys(Mmt)-OPfp but with a 4-methyltrityl (Mtt) protecting group instead of Mmt.
Fmoc-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for epsilon-amino protection.
Fmoc-Lys(Dde)-OH: Uses a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group for epsilon-amino protection.
Uniqueness
Fmoc-Lys(Mmt)-OPfp is unique due to its combination of protecting groups and the OPfp ester, which provides selective protection and efficient activation for peptide synthesis. The Mmt group offers mild deprotection conditions, making it suitable for synthesizing sensitive peptides.
Propiedades
Fórmula molecular |
C47H39F5N2O5 |
|---|---|
Peso molecular |
806.8 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoate |
InChI |
InChI=1S/C47H39F5N2O5/c1-57-32-25-23-31(24-26-32)47(29-14-4-2-5-15-29,30-16-6-3-7-17-30)53-27-13-12-22-38(45(55)59-44-42(51)40(49)39(48)41(50)43(44)52)54-46(56)58-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,53H,12-13,22,27-28H2,1H3,(H,54,56)/t38-/m0/s1 |
Clave InChI |
UVYYVGROLNAODX-LHEWISCISA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


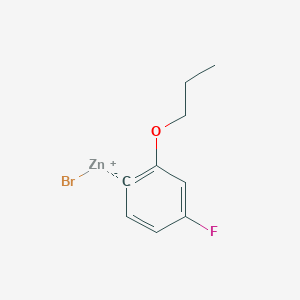
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
![N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)
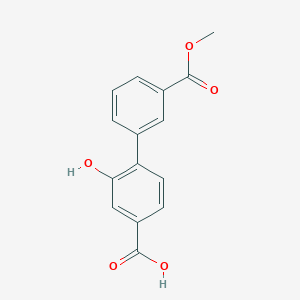

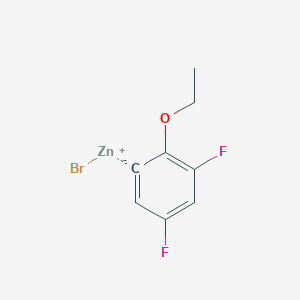
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
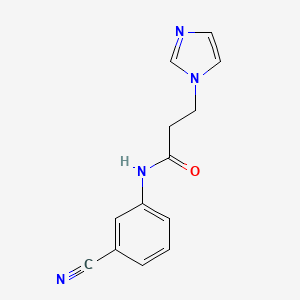
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)


